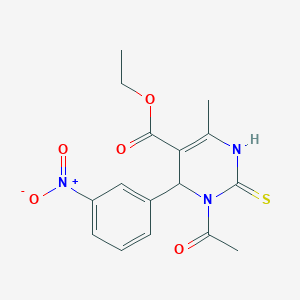

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 3-nitrophenyl substituent at position 4, a thioxo group at position 2, and an acetyl moiety at position 2. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, influencing both the compound’s electronic properties and biological interactions. Its synthesis typically follows multicomponent reactions, such as the Biginelli condensation, with modifications to accommodate the nitroaryl substituent .

Properties

CAS No. |

111535-63-8 |

|---|---|

Molecular Formula |

C16H17N3O5S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H17N3O5S/c1-4-24-15(21)13-9(2)17-16(25)18(10(3)20)14(13)11-6-5-7-12(8-11)19(22)23/h5-8,14H,4H2,1-3H3,(H,17,25) |

InChI Key |

AGSMRMOFSMBDMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)N(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

A comparative study evaluated catalysts and solvents (Table 1). Using HCl in ethanol at 80°C for 7 hours yielded 68% of the product, while acetic acid under similar conditions provided 71%. Prolonged reaction times (>10 hours) led to side products, emphasizing the need for precise temperature control.

Table 1: Catalyst and Solvent Screening for Biginelli Reaction

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl | Ethanol | 80 | 7 | 68 |

| Acetic acid | Ethanol | 80 | 7 | 71 |

| p-TSA | Ethanol | 80 | 6 | 74 |

Limitations

Conventional methods suffered from low atom economy and solvent waste. For instance, ethanol volumes exceeding 10 mL per mmol of aldehyde reduced scalability.

Solvent-Free Synthesis Using CuCl₂·2H₂O

A solvent-free approach using CuCl₂·2H₂O as a catalyst demonstrated improved efficiency. Combining 3-nitrobenzaldehyde (1.2 eq), ethyl acetoacetate (1 eq), and thiourea (1.5 eq) with 10 mol% CuCl₂·2H₂O under neat conditions at 100°C produced the target compound in 82% yield within 2 hours.

Advantages Over Traditional Methods

-

Reduced reaction time : 2 hours vs. 6–9 hours in solvent-based systems.

-

Eco-friendly profile : Eliminated solvent use reduced waste generation.

The catalyst’s Lewis acidity facilitated imine formation and cyclocondensation, critical for constructing the tetrahydropyrimidine core.

Deep Eutectic Solvent (DES)-Mediated Synthesis

The use of deep eutectic solvents (DES), specifically choline chloride-urea (ChCl:2urea), enabled room-temperature synthesis. In this method, 3-nitrobenzaldehyde, ethyl acetoacetate, and thiourea were stirred in ChCl:2urea (5 mL/mmol) for 3 hours, yielding 76% of the product.

Mechanistic Role of DES

DES acted as both solvent and catalyst:

-

Hydrogen bonding between urea and reactants increased electrophilicity of the aldehyde.

-

The high polarity of DES stabilized intermediates, accelerating cyclization.

Table 2: Comparison of Solvent Systems

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 7 | 68 |

| ChCl:2urea | 25 | 3 | 76 |

| DIPEAc | 25 | 0.75 | 94 |

DIPEAc: Diisopropyl ethyl acetate. Source:

Microwave-Assisted Synthesis

Microwave irradiation drastically reduced reaction times. A mixture of 3-nitrobenzaldehyde (1 eq), ethyl acetoacetate (1 eq), thiourea (1.2 eq), and p-TSA (5 mol%) in ethanol was irradiated at 300 W for 12 minutes, yielding 87% of the product.

Key Parameters

-

Power : 300 W ensured uniform heating without decomposition.

-

Solvent : Ethanol’s dielectric constant enabled efficient microwave absorption.

-

Catalyst : p-TSA enhanced protonation of the carbonyl group, accelerating nucleophilic attack.

Structural Characterization and Analytical Data

The compound’s structure was confirmed via spectroscopic methods:

NMR Analysis

IR Spectroscopy

Peaks at 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S), and 1520 cm⁻¹ (NO₂) confirmed functional groups.

Reaction Mechanism and Pathways

The synthesis follows a stepwise mechanism (Figure 1):

-

Knoevenagel condensation : 3-nitrobenzaldehyde and ethyl acetoacetate form an α,β-unsaturated ketone.

-

Nucleophilic attack : Thiourea attacks the ketone, generating an enamine.

-

Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine ring.

Comparative Evaluation of Methods

Table 3: Synthesis Method Comparison

| Method | Time | Yield (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Conventional Biginelli | 7 h | 68 | Moderate | Low |

| Solvent-Free | 2 h | 82 | High | High |

| DES-Mediated | 3 h | 76 | Moderate | High |

| Microwave | 0.2 h | 87 | High | Moderate |

Green metrics consider solvent use, energy input, and waste. Source:

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with this compound:

- Antimicrobial Activity : Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has exhibited significant antimicrobial properties against various bacterial strains. Studies suggest that its structural components may interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

- Anticancer Potential : Preliminary studies indicate that the compound may possess anticancer properties. Its ability to inhibit specific cancer cell lines suggests potential mechanisms involving apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : Molecular docking studies have proposed that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in mediating inflammatory responses. This positions it as a candidate for further exploration in anti-inflammatory drug development .

Case Studies

Research studies have documented specific instances where this compound was evaluated for its therapeutic potential:

- Antimicrobial Efficacy : A study demonstrated that this compound showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.

- Cancer Cell Line Testing : In vitro assays conducted on various cancer cell lines indicated that the compound could induce apoptosis in cancer cells at micromolar concentrations. The study suggested further investigation into its mechanism of action and structure–activity relationship (SAR) for optimization .

Mechanism of Action

The mechanism of action of Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the nitrophenyl and thioxo groups suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or modulation of enzyme activity. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound is highlighted through comparisons with analogous tetrahydropyrimidine derivatives. Key differences arise from substituent variations at positions 2, 3, 4, and 6, which modulate reactivity, solubility, and bioactivity.

Substituent Effects on Electronic and Steric Properties

Structural and Crystallographic Features

- Target Compound : The 3-nitrophenyl group induces significant ring puckering in the tetrahydropyrimidine core, as observed in related nitro-substituted DHPMs .

- Ethyl 4-(5-chloro-3-methyl-1H-pyrazol-4-yl) analog : Pyrazole substituents create steric hindrance, flattening the tetrahydropyrimidine ring .

- Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) derivative : The fused thiazolopyrimidine system adopts a boat conformation, with dihedral angles >80° between aromatic rings .

Biological Activity

Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with a thioxo group and a nitrophenyl substituent. Its molecular formula is with a molecular weight of approximately 315.35 g/mol. The presence of the thioxo group is particularly noteworthy as it contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines, including this compound, exhibit notable antimicrobial activities. For example:

- Antibacterial Activity : Compounds similar in structure have shown effectiveness against various bacterial strains such as E. coli, S. aureus, and B. subtilis . The presence of the nitrophenyl group enhances this activity, likely due to its electron-withdrawing nature which can influence the compound's interaction with bacterial cell membranes.

- Antifungal Activity : Some studies have reported antifungal properties against pathogens like Candida albicans, suggesting that the thioxo group may play a role in disrupting fungal cell integrity .

Anticancer Potential

Recent studies have explored the anticancer properties of related compounds. For instance, tetrahydropyrimidine derivatives have been evaluated for their ability to inhibit tumor cell growth in vitro. The structure-activity relationship (SAR) indicates that modifications at specific positions on the pyrimidine ring can enhance cytotoxic effects against various cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing appropriate aldehydes and thioketones in the presence of bases to form the tetrahydropyrimidine framework.

- Substitution Reactions : Introducing the nitrophenyl group through electrophilic aromatic substitution techniques.

These methods are crucial for optimizing yield and purity in laboratory settings.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for developing more potent derivatives. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Effect on Biological Activity |

|---|---|

| Thioxo Group | Enhances reactivity and potential antimicrobial action |

| Nitro Group on Phenyl Ring | Increases antibacterial potency |

| Acetyl Group at Position 3 | May enhance lipophilicity and membrane penetration |

Study on Antimicrobial Efficacy

A study conducted by Chikhalia et al. demonstrated that a series of tetrahydropyrimidine derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 62.5 µg/mL against various pathogens . This highlights the potential for this compound to be developed into effective antimicrobial agents.

Anticancer Screening

Another investigation assessed the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HepG2). Results indicated that modifications in the substituents significantly influenced their anticancer activity, suggesting that this compound could be further optimized for enhanced efficacy .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-acetyl-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via a modified Biginelli reaction. A reflux method using ethanol as a solvent with catalytic HCl (5–6 drops) and equimolar ratios of ethyl acetoacetate, 3-nitrobenzaldehyde, and thiourea yields 71% after 6 hours. Isolation involves pouring the mixture into crushed ice, followed by recrystallization from ethanol-DMF. Optimization strategies include varying reaction time (monitored via TLC), adjusting acid catalyst concentration (e.g., HCl vs. polyphosphate esters), or substituting ethanol with other polar aprotic solvents to enhance cyclization efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- IR spectroscopy : Key peaks include C=O (1700–1680 cm⁻¹), C=S (1250–1200 cm⁻¹), and NO₂ (1530–1350 cm⁻¹) .

- ¹H NMR : Diagnostic signals include the ethyl ester triplet (~1.2 ppm, CH₂CH₃), acetyl methyl singlet (~2.3 ppm), and aromatic protons from the 3-nitrophenyl group (~7.5–8.5 ppm) .

- HPLC/GC-MS : Use reverse-phase C18 columns with acetonitrile-water mobile phases for purity assessment. Retention times and mass fragments (e.g., molecular ion [M+H]⁺) should align with theoretical values .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial screening against bacterial strains (e.g., E. coli, S. aureus) follows CLSI guidelines using agar diffusion or broth microdilution. For antitubercular activity, test against Mycobacterium tuberculosis H37Rv via the Microplate Alamar Blue Assay (MABA). IC₅₀ values <10 µg/mL suggest promising activity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are essential for analysis?

Single-crystal X-ray diffraction (SCXRD) confirms the tetrahydropyrimidine ring conformation and thione tautomerism. SHELXL (for refinement) and ORTEP-III (for visualization) are critical. Key parameters: space group P1̄, R factor <0.05, and hydrogen-bonding networks (e.g., N–H···O interactions with nitro groups). Crystallization in ethanol-DMF mixtures often yields suitable crystals .

Q. What structure-activity relationships (SAR) govern the antimicrobial efficacy of derivatives of this compound?

- Nitrophenyl substitution : The 3-nitro group enhances electron-withdrawing effects, improving membrane penetration. Replacing it with electron-donating groups (e.g., methoxy) reduces activity .

- Thioxo vs. oxo : The thione group (C=S) increases lipophilicity and interaction with bacterial thioredoxin reductase, as seen in compound 15 (pMIC = 2.50 μM/mL against E. coli) .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models?

Discrepancies may arise from poor solubility or metabolic instability. Solutions:

Q. What strategies mitigate challenges in reproducing crystallographic data for this compound?

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) identify electrophilic sites. The C-2 thione and C-5 carbonyl are reactive toward alkylating agents. Molecular docking (AutoDock Vina) predicts binding to E. coli DNA gyrase (ΔG ≈ -9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.